molecular formula C26H27NO6S B608514 LEI-106

LEI-106

Cat. No.: B608514
M. Wt: 481.6 g/mol
InChI Key: FOEGBOXMDBPYEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of LEI-106 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

    Formation of the core structure: This involves the reaction of appropriate starting materials under controlled conditions to form the core benzopyran structure.

    Functional group introduction: Various functional groups are introduced through reactions such as sulfonylation and glycine addition.

    Purification: The final product is purified using techniques such as column chromatography to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

LEI-106 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups on this compound.

    Substitution: Substitution reactions can be used to introduce different substituents on the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under controlled conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further studied for their biological activities .

Scientific Research Applications

LEI-106 has a wide range of scientific research applications, including:

Mechanism of Action

LEI-106 exerts its effects by inhibiting the activity of DAGL-α and ABHD6. The inhibition of these enzymes leads to a decrease in the hydrolysis of sn-1-oleoyl-2-arachidonoyl-glycerol, thereby modulating lipid signaling pathways. The molecular targets include the active sites of DAGL-α and ABHD6, where this compound binds and prevents the enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

    O-7460: Another inhibitor of DAGL-α with similar potency.

    JZL184: A selective inhibitor of monoacylglycerol lipase (MAGL), which also affects lipid signaling pathways.

    URB602: A less potent inhibitor of DAGL-α compared to LEI-106.

Uniqueness of this compound

This compound is unique due to its dual inhibition of both DAGL-α and ABHD6, making it a valuable tool for studying the combined effects on lipid signaling pathways. Its high potency and selectivity further distinguish it from other similar compounds .

Properties

IUPAC Name

2-[(2,2-dimethyl-3,4-dihydrochromen-6-yl)sulfonyl-[(4-phenoxyphenyl)methyl]amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO6S/c1-26(2)15-14-20-16-23(12-13-24(20)33-26)34(30,31)27(18-25(28)29)17-19-8-10-22(11-9-19)32-21-6-4-3-5-7-21/h3-13,16H,14-15,17-18H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOEGBOXMDBPYEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=CC(=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC4=CC=CC=C4)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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